
N-(tert-butyl)-2,3-dimethoxybenzamide
Descripción general
Descripción
N-(tert-butyl)-2,3-dimethoxybenzamide, also known as BDMC, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BDMC belongs to the family of benzamides, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Directed Metalation and Synthesis Applications
N-tert-butyl-N-methyl-2-methoxybenzamide has been utilized in directed metalation syntheses. For instance, it was employed in the synthesis of 2-methoxy-6-methylbenzamide and lunularic acid, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation (Reitz & Massey, 1990).
Applications in Lithium-Ion Batteries
A derivative, 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), was synthesized as a redox shuttle additive for overcharge protection of lithium-ion batteries. This compound showed potential in enhancing the safety and lifespan of these batteries, although it displayed poor electrochemical stability compared to similar compounds (Zhang et al., 2010).
Antiferromagnetic Exchange Interaction
The compound 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was prepared using a similar compound in its synthesis process. This compound was of interest for its unique antiferromagnetic exchange interaction among the spins in an isosceles triangular configuration, providing insights into spin-based properties of certain molecules (Fujita et al., 1996).
Synthesis of Hybrid N-Substituted Salicylic Acid Amides
Sterically hindered phenols related to N-(tert-butyl)-2,3-dimethoxybenzamide were synthesized as potential antioxidants. These compounds showed the formation of hydrogen bonds, indicating their potential use in various antioxidant applications (Storozhok et al., 2013).
Synthesis of N-Heterocycles
tert-Butyl hypoiodite was used in the cyclization of N-alkenylamides to create a variety of N-heterocycles under mild conditions. This process, involving compounds similar to N-(tert-butyl)-2,3-dimethoxybenzamide, highlights its potential in the convenient synthesis of various N-heterocycles (Minakata et al., 2006).
Propiedades
IUPAC Name |
N-tert-butyl-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-12(15)9-7-6-8-10(16-4)11(9)17-5/h6-8H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXBLKIUIFMUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2,3-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



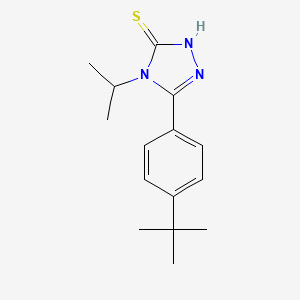


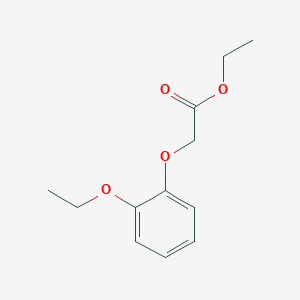
![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)
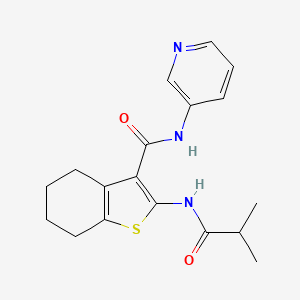
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)
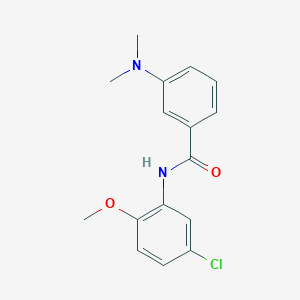
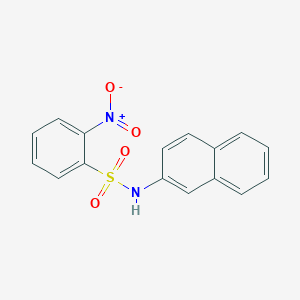

![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)
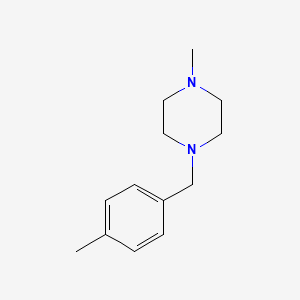
![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)